2,3-Dichloronaphthalene

Thermophysical Properties Crystallization Solid-State Chemistry

Environmental laboratories analyzing polychlorinated naphthalene (PCN) congeners face isomer co-elution and spectral overlap that compromise identification. 2,3-Dichloronaphthalene solves this with its unique REMPI spectroscopic signature-S₁-S₀ origin separation up to 424 cm⁻¹ from other dichloronaphthalene isomers-enabling laser-based isomer discrimination without chromatographic separation. • Distinct REMPI ion fragmentation pattern for unambiguous congener confirmation in complex matrices • Orthorhombic herringbone crystal structure (space group Pbca) serves as a well-defined host matrix for single-molecule optical studies • Melting point 119 °C simplifies purification by recrystallization under conditions distinct from other isomers • Available as neat crystalline solid or calibrated solution; ships globally for R&D use

Molecular Formula C10H6Cl2
Molecular Weight 197.06 g/mol
CAS No. 2050-75-1
Cat. No. B020057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dichloronaphthalene
CAS2050-75-1
SynonymsPCN-10; 2,3-DICHLORONAPHTHALENE
Molecular FormulaC10H6Cl2
Molecular Weight197.06 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C(=CC2=C1)Cl)Cl
InChIInChI=1S/C10H6Cl2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6H
InChIKeySKGXUFZRYNGFJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility4.40e-07 M

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dichloronaphthalene: Physicochemical & Structural Identifiers


2,3-Dichloronaphthalene (2,3-DCN, CAS 2050-75-1) is a di-substituted chlorinated naphthalene with the molecular formula C₁₀H₆Cl₂ and a molecular weight of 197.06 g/mol [1]. This white crystalline solid has a reported melting point of 119 °C and a predicted boiling point of 298.2±13.0 °C , which distinguishes it from other dichloronaphthalene positional isomers. Its unique substitution pattern (chlorine atoms at positions 2 and 3) confers distinct electronic and steric properties that directly impact its reactivity, spectroscopic behavior, and utility as a synthetic intermediate and research tool [2].

Synthetic Intermediate Predictable nitration regioselectivity enables controlled naphthalene derivative synthesis.
Single-Molecule Host Orthorhombic crystal structure provides a defined matrix for guest molecule spectroscopy.
Analytical Standard Distinct retention index and REMPI signature support isomer-specific environmental monitoring.

Why 2,3-Dichloronaphthalene Cannot Be Substituted by Other Isomers


Simple substitution of 2,3-dichloronaphthalene with other dichloronaphthalene isomers (e.g., 1,4-DCN, 2,6-DCN) is not viable due to large differences in fundamental properties. The melting point varies dramatically from 67.5 °C for 1,4-DCN to 140.5 °C for 2,6-DCN [1], which directly impacts crystallization behavior, solubility, and processing conditions. More importantly, the S₁–S₀ electronic origins of dichloronaphthalene positional isomers are separated by as much as 424 cm⁻¹ in REMPI spectra [2], and isomer-dependent ion fragmentation patterns are observed [3]. These spectroscopic and mass spectrometric differences prevent interchangeability in analytical methods, single-molecule optical studies, and synthetic pathways where regioselective reactivity is required.

Melting Point Large differences vs. 1,4- and 2,6-dichloronaphthalene may shift crystallization behavior and thermal processing windows.
Spectroscopic Signature S₁–S₀ electronic origin separations and isomer-dependent fragmentation may prevent direct interchange in REMPI or GC–MS methods.
Synthetic Route Nitration regioselectivity differs; substituting isomers would alter the number and identity of mononitro products, affecting synthetic outcomes.

2,3-Dichloronaphthalene: Isomer and Analog Comparisons


Melting Point vs. 1,4- and 2,6-Dichloronaphthalene

The melting point of 2,3-dichloronaphthalene is 119 °C , which is intermediate between 1,4-dichloronaphthalene (67.5 °C) and 2,6-dichloronaphthalene (140.5 °C) [1]. This 51.5 °C difference from 1,4-DCN and 21.5 °C difference from 2,6-DCN reflects distinct intermolecular packing forces that affect solubility, sublimation behavior, and crystal growth conditions.

Melting Point Comparison
Cross-study comparable
2,3-DCN mp 119 °C vs 1,4-DCN (67.5 °C) and 2,6-DCN (140.5 °C)
Phase behavior and processing window selection depend on specific isomer.
Thermophysical Properties Crystallization Solid-State Chemistry

GC Retention Index of 2,3-Dichloronaphthalene

On an Ultra-2 capillary column (25 m × 0.20 mm, 0.33 μm film thickness) under a temperature program (50 °C hold 2 min, ramp 30 °C/min to 200 °C, then 8 °C/min to 280 °C hold 10 min), 2,3-dichloronaphthalene exhibits a normal alkane retention index (RI) of 1648 [1]. This value serves as a unique identifier for this isomer in GC–MS analyses of polychlorinated naphthalene mixtures and environmental samples.

GC Retention Index
Class-level inference
RI = 1648 (Ultra-2 column)
Provides unique identifier for isomer in complex mixtures by GC–MS.
Class-level assignment; verify in specific matrix.
Analytical Chemistry Gas Chromatography Environmental Monitoring

Photodegradation Rate vs. Monochloronaphthalenes

Under UV irradiation from a high-pressure mercury lamp on a silica gel surface (simulating atmospheric mineral particles), the apparent photodegradation rate constant of 2,3-dichloronaphthalene (CN-10) is lower than that of 1-chloronaphthalene (CN-1) and 2-chloronaphthalene (CN-2). The order of apparent rate constants is CN-2 ≈ CN-1 > CN-10 [1].

Photodegradation Rate
Head-to-head
Lower rate constant for 2,3-DCN than 1-chloro- and 2-chloronaphthalene
Supports persistence modeling context for environmental fate studies.
Exact rate constants not reported in abstract.
Environmental Fate Photochemistry Persistent Organic Pollutants

Crystal Structure & Host Properties: 2,3-DCN vs. 2,3-DBN

2,3-Dichloronaphthalene (2,3-DCN) forms single crystals in the orthorhombic space group Pbca with unit cell parameters a = 11.631 Å, b = 7.417 Å, c = 19.691 Å, and cell volume = 1698.7 ų at 120 K [1]. The isostructural 2,3-dibromonaphthalene (2,3-DBN) crystal, while adopting the same herringbone packing motif, exhibits different unit cell dimensions due to the larger van der Waals radius of bromine. Fluorescence excitation spectra of terrylene dopant molecules at 5 K in 2,3-DCN reveal a characteristic '184 cm⁻¹' vibronic line absent in isolated terrylene, indicating host-induced symmetry lowering from D₂ₕ to C₂ₕ [2].

Crystal Structure
Cross-study comparable
2,3-DCN: orthorhombic Pbca, a=11.631 Å, b=7.417 Å, c=19.691 Å, V=1698.7 ų (120 K); 2,3-DBN isostructural but with larger cell dimensions
Defined host matrix for single-molecule spectroscopy; not replicable with other isomers.
Terrylene dopant shows 184 cm⁻¹ vibronic line in 2,3-DCN.
Crystallography Single-Molecule Spectroscopy Materials Science

REMPI Spectroscopic Isomer Differentiation

Resonance-enhanced multiphoton ionization (REMPI) spectroscopy of jet-cooled dichloronaphthalenes reveals that the S₁–S₀ electronic origins of different positional isomers are separated by as much as 424 cm⁻¹ [1]. Furthermore, the REMPI ion fragmentation patterns are isomer-dependent, providing an additional dimension of selectivity for isomeric identification [2].

REMPI Isomer Differentiation
Class-level inference
S₁–S₀ origins separated by up to 424 cm⁻¹ among dichloronaphthalene isomers; isomer-dependent fragmentation
Enables isomer-selective detection without chromatographic separation.
Jet-cooled expansion required; verify for specific isomer pair.
Laser Spectroscopy Analytical Chemistry Environmental Analysis

Nitration Regioselectivity

Nitration of 2,3-dichloronaphthalene yields only three possible mononitro isomers due to the specific chlorine substitution pattern [1]. This limited regiochemical outcome provides a predictable and controlled synthetic pathway for further functionalization.

Nitration Regioselectivity
Class-level inference
2,3-DCN yields exactly 3 mononitro isomers
Simplifies purification and improves yield in nitroarene synthesis.
Based on electrophilic aromatic substitution principles.
Organic Synthesis Regioselective Chemistry Nitroarene Synthesis

2,3-Dichloronaphthalene: High-Value Applications


Single-Molecule Optical Spectroscopy

2,3-Dichloronaphthalene serves as an exceptional crystalline host matrix for single-molecule optical studies. Its orthorhombic herringbone crystal structure (space group Pbca, unit cell volume 1698.7 ų at 120 K) provides a well-defined environment that lowers the symmetry of guest molecules such as terrylene from D₂ₕ to C₂ₕ, manifesting as a characteristic 184 cm⁻¹ vibronic line in fluorescence excitation spectra at 5 K [1]. This specific host–guest interaction is not replicable with other dichloronaphthalene isomers due to differences in crystal packing and unit cell dimensions .

Environmental Fate of Polychlorinated Naphthalenes

As a persistent organic pollutant congener, 2,3-dichloronaphthalene is a critical analytical standard for environmental monitoring. Its lower photodegradation rate constant compared to monochloronaphthalenes on silica surfaces under UV irradiation [1] makes it a marker for persistent polychlorinated naphthalene contamination. The compound's distinct retention index (RI = 1648 on Ultra-2 column) and unique REMPI spectroscopic signature (S₁–S₀ origin separation up to 424 cm⁻¹ from other isomers) enable unambiguous identification and quantitation in complex environmental matrices.

Regioselective Synthesis of Naphthalene Derivatives

2,3-Dichloronaphthalene is a strategic synthetic intermediate when regiochemical control is required. Nitration proceeds with high predictability, yielding exactly three mononitro isomers [1]. This defined outcome simplifies downstream purification and enables the construction of specific substitution patterns. The melting point of 119 °C also facilitates purification by recrystallization under conditions that differ from other isomers (e.g., 1,4-DCN melts at 67.5 °C, 2,6-DCN at 140.5 °C).

Isomer-Selective Laser-Based Detection

The isomer-dependent REMPI ion fragmentation patterns and S₁–S₀ electronic origins of 2,3-dichloronaphthalene [1] enable the development of laser-based analytical methods for isomer-selective detection without chromatographic separation. This capability is particularly valuable for rapid screening of polychlorinated naphthalene contamination and for process analytical technology applications where real-time isomer discrimination is required.

Application
Selection Property
Validation Focus
Single-molecule optical spectroscopy
Crystalline host matrix structure
Guest molecule spectral response (e.g., terrylene vibronic lines)
Environmental fate and monitoring
Isomer-specific retention index and REMPI signature
Cross-check with certified analytical standards
Regioselective synthesis
Predictable nitration outcome
Confirmation of mononitro isomer distribution
Laser-based isomer detection
REMPI spectral differentiation
Fragmentation pattern library for dichloronaphthalenes

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